N,2-Dihydroxy-1-naphthamide
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Overview
Description
N,2-Dihydroxy-1-naphthamide is an organic compound belonging to the naphthamide family It is characterized by the presence of two hydroxyl groups and an amide group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dihydroxy-1-naphthamide typically involves the coupling of 6-hydroxy-1-naphthoic acid with aniline derivatives. The reaction is carried out in the presence of N,N-Diisopropylethylamine and propylphosphonic anhydride in tetrahydrofuran solvent at room temperature for 12 hours . This method yields the desired naphthamide derivatives efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,2-Dihydroxy-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated naphthamide derivatives.
Scientific Research Applications
N,2-Dihydroxy-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the development of flotation collectors for rare earth minerals.
Mechanism of Action
The mechanism of action of N,2-Dihydroxy-1-naphthamide involves its interaction with specific molecular targets. For instance, it acts as a competitive and reversible inhibitor of monoamine oxidase by binding to the enzyme’s active site . This inhibition prevents the breakdown of neurotransmitters, thereby exerting its therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
N,3-Dihydroxy-2-naphthamide: Another naphthamide derivative with similar structural features but different hydroxyl group positions.
Salicylhydroxamic Acid: A hydroxamic acid used in similar applications, such as flotation collectors.
Uniqueness
N,2-Dihydroxy-1-naphthamide is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other naphthamide derivatives.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
N,2-dihydroxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H9NO3/c13-9-6-5-7-3-1-2-4-8(7)10(9)11(14)12-15/h1-6,13,15H,(H,12,14) |
InChI Key |
MAPSHRDPYBIEPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NO)O |
Origin of Product |
United States |
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